Product packaging for 1,3-dibromo-2-methoxypropane(Cat. No.:CAS No. 26581-42-0)

1,3-dibromo-2-methoxypropane

Cat. No.: B6236753
CAS No.: 26581-42-0
M. Wt: 231.9
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Description

1,3-Dibromo-2-methoxypropane (CAS 26581-42-0) is an organic compound with the molecular formula C4H8Br2O and an average molecular weight of 231.91 g/mol . This compound serves as a versatile alkylating agent and synthetic intermediate in organic synthesis. The presence of two reactive bromine atoms on a propane backbone, activated by a central methoxy group, makes it a valuable building block for the construction of more complex molecular architectures. Researchers can utilize this compound in nucleophilic substitution reactions, where the bromine atoms can be displaced by various nucleophiles to introduce new functional groups or extend carbon chains. Its structure is particularly suited for the synthesis of cyclic compounds and heterocycles, which are core structures in many fine chemicals. Furthermore, the methoxy ether group can offer stability during certain synthetic steps or can be modified to reveal other functionalities, such as carbonyls, expanding its utility in multi-step synthesis. While a closely related compound, 1,3-Dibromo-2,2-dimethoxypropane, is documented for its specific applications in materials science, such as serving as a precursor in the development of OLEDs, the specific research applications for this compound are a subject of ongoing investigation in specialized research domains . This product is provided for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment.

Properties

CAS No.

26581-42-0

Molecular Formula

C4H8Br2O

Molecular Weight

231.9

Purity

95

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1,3 Dibromo 2 Methoxypropane and Its Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for halogenoalkanes like 1,3-dibromo-2-methoxypropane, where a nucleophile replaces one or both bromine atoms. savemyexams.com The nature of the halogenoalkane—primary, in this case—and the reaction conditions determine the operative mechanism, which is typically the bimolecular SN2 pathway. savemyexams.com

The carbon-bromine bonds in this compound are susceptible to attack by nucleophiles. As a primary dibromoalkane, it readily undergoes SN2 reactions. In this mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group, proceeding through a single transition state without the formation of an intermediate. savemyexams.comksu.edu.sa The reaction rate is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com

The structure of this compound features two primary C-Br bonds. This allows for either mono- or di-substitution, depending on the stoichiometry of the nucleophile and the reaction conditions. A wide range of nucleophiles can be employed to displace the bromide ions, leading to a diverse array of substituted products.

Nucleophile (Nu⁻)Product of MonosubstitutionProduct of Disubstitution
Hydroxide (OH⁻)3-Bromo-2-methoxypropan-1-ol2-Methoxypropane-1,3-diol
Cyanide (CN⁻)4-Bromo-3-methoxybutanenitrile3-Methoxypentanedinitrile
Azide (N₃⁻)1-Azido-3-bromo-2-methoxypropane1,3-Diazido-2-methoxypropane
Thiolate (RS⁻)1-Bromo-3-(alkylthio)-2-methoxypropane1,3-Bis(alkylthio)-2-methoxypropane

This table represents potential products based on general SN2 reactivity; specific experimental outcomes may vary.

A key derivative, (E)- and (Z)-1,3-dibromo-2-methoxypropene, is formed from the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane. acs.orgacs.org In this unsaturated derivative, the allylic bromide is highly reactive towards nucleophilic displacement, while the vinylic bromide is less so under typical SN2 conditions. acs.orgacs.org Studies on these isomers have shown that nucleophilic displacement reactions on the allylic bromide occur efficiently. acs.org

This compound can function as a "masked" or latent equivalent of acetonyl bromide. cdnsciencepub.commolaid.com Acetonyl bromide is a valuable reagent for introducing an acetonyl group (-CH₂C(O)CH₃) but can be overly reactive and prone to self-condensation or reaction with the solvent. cdnsciencepub.com Using a masked equivalent allows for the in situ generation of a more manageable reactive species.

The process involves an initial base-induced elimination of hydrogen bromide from this compound to form the intermediate 3-bromo-2-methoxypropene. cdnsciencepub.com This allylic halide is then sufficiently reactive to alkylate nucleophiles, such as the enolates of β-keto esters or malonic esters, achieving C-C bond formation. Subsequent hydrolysis of the resulting enol ether unmasks the ketone functionality.

Reaction Scheme:

Elimination: this compound + Base → 3-bromo-2-methoxypropene + H-Base⁺ + Br⁻

Alkylation: 3-bromo-2-methoxypropene + Nucleophile⁻ → Nucleophile-CH₂-C(OCH₃)=CH₂ + Br⁻

Hydrolysis: Nucleophile-CH₂-C(OCH₃)=CH₂ + H₃O⁺ → Nucleophile-CH₂-C(O)CH₃ + CH₃OH

This strategy has been shown to be of considerable utility, for instance, in the alkylation of ethyl 2-cyclohexanonecarboxylate. cdnsciencepub.com Research has indicated that the rate of the initial dehydrohalogenation of this compound is slower than that of the analogous 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane under similar conditions. cdnsciencepub.com

Elimination Reactions

When treated with a base, this compound can undergo elimination of hydrogen bromide (HBr) to form unsaturated products. The mechanism and stereochemical outcome of these reactions are governed by factors such as the strength and steric bulk of the base, the solvent, and the structure of the substrate.

The dehydrohalogenation of this compound typically proceeds via an E2 (bimolecular elimination) mechanism, especially with strong, non-nucleophilic bases. iitk.ac.in In the E2 pathway, the base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond. iitk.ac.in This is a concerted, one-step process. iitk.ac.in

The initial elimination product is 3-bromo-2-methoxypropene. cdnsciencepub.com A second elimination from this intermediate is possible under forcing conditions, which would lead to methoxyallene.

Studies on the dehydrohalogenation of the related compound 1,2,3-tribromo-2-methoxypropane to form (Z)-1,3-dibromo-2-methoxypropene have shown that the choice of base is critical for selectivity and yield. acs.orgacs.org Among several amines tested, diisopropylamine (B44863) in dichloromethane (B109758) was found to be highly selective, affording the Z-isomer in 90% yield. acs.orgacs.org This suggests that sterically hindered bases are effective in promoting the desired elimination pathway while minimizing competing substitution reactions.

The stereochemistry of E2 reactions is highly dependent on the conformation of the substrate at the moment of reaction. chemistrysteps.com The most favorable arrangement for an E2 elimination is an anti-periplanar geometry, where the abstracted beta-hydrogen and the leaving group (bromine) are in the same plane but on opposite sides of the C-C bond. iitk.ac.inlibretexts.org This alignment allows for optimal orbital overlap in the transition state. iitk.ac.in

In the case of this compound, rotation around the C1-C2 and C2-C3 bonds allows the molecule to adopt the necessary anti-periplanar conformation for elimination to occur. The elimination of HBr can lead to either the (E) or (Z) isomer of 3-bromo-2-methoxypropene. The relative stability of the transition states leading to each isomer will determine the product ratio. Often, the more stable trans (E) alkene is the major product. chemistrysteps.com

However, in related systems, specific stereochemical outcomes have been observed. For instance, the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane with diisopropylamine selectively produces (Z)-1,3-dibromo-2-methoxypropene. acs.orgacs.org This specific outcome is dictated by the stereochemical relationship between the hydrogen and the leaving group in the precursor. The corresponding (E)-isomer can then be obtained in nearly quantitative yield via photochemical isomerization of the Z-isomer using UV irradiation. acs.orgacs.org This demonstrates that while a specific stereoisomer may be formed under kinetic control in the elimination step, access to the other isomer is also possible.

Organometallic Reactions

While this compound itself is not typically a direct precursor in organometallic reactions, its derivatives, such as 1,3-dibromo-2-methoxypropene, are valuable substrates for such transformations. acs.orgacs.org Organometallic chemistry involves compounds with metal-carbon bonds and enables powerful C-C bond-forming reactions. libretexts.org

The derivative (E)- and (Z)-1,3-dibromo-2-methoxypropene possesses two distinct carbon-bromine bonds: an allylic one and a vinylic one. acs.org This difference in reactivity can be exploited. While the allylic bromide undergoes nucleophilic substitution, the less reactive vinylic bromide can participate in palladium-catalyzed coupling reactions. acs.orgacs.org

Palladium(0) complexes are known to react with vinyl halides through a catalytic cycle often involving oxidative addition, transmetalation, and reductive elimination. iitd.ac.in Research has demonstrated that the vinylic bromide of 1,3-dibromo-2-methoxypropene can be utilized in these palladium-catalyzed reactions, making this derivative a useful three-carbon building block in organic synthesis. acs.orgacs.org This reactivity highlights how the functionality of the parent compound can be transformed to create substrates for advanced synthetic methods.

Reaction TypeSubstrateReagent/CatalystProduct Type
Nucleophilic Substitution (E/Z)-1,3-Dibromo-2-methoxypropeneVarious NucleophilesAllylic substitution product
Palladium-Catalyzed Coupling (E/Z)-1,3-Dibromo-2-methoxypropeneOrganometallic Reagent / Pd(0) CatalystVinylic coupling product

This table summarizes the differential reactivity of the C-Br bonds in a key derivative.

Palladium-Catalyzed Coupling Reactions of Vinylic and Allylic Bromides from 1,3-Dibromo-2-methoxypropene

The dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane yields (Z)-1,3-dibromo-2-methoxypropene, which can be isomerized to the E-isomer upon UV irradiation. acs.orgresearchgate.net These isomers serve as valuable substrates in palladium-catalyzed coupling reactions, where the vinylic and allylic bromide moieties exhibit differential reactivity. acs.orgresearchgate.net The vinylic bromide readily participates in various cross-coupling reactions, while the allylic bromide is prone to nucleophilic displacement. acs.orgresearchgate.net

Palladium catalysts, particularly those with bulky trialkylphosphine ligands like tri(tert-butyl)phosphine (P(t-Bu)₃), are highly effective for coupling reactions involving vinyl bromides. nih.gov These catalysts facilitate a range of transformations, including Suzuki, Stille, and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. nih.govorganic-chemistry.org

Suzuki Coupling: This reaction involves the coupling of the vinylic bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and tolerance of various functional groups.

Stille Coupling: In this reaction, the vinylic bromide is coupled with an organotin reagent. Palladium catalysts with ligands such as P(t-Bu)₃ have been shown to be effective, even for coupling hindered substrates. nih.gov

Heck Reaction: The Heck reaction couples the vinylic bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for the synthesis of conjugated dienes and is often carried out using palladium complexes with phosphine (B1218219) ligands. organic-chemistry.org

The table below summarizes representative conditions for these palladium-catalyzed reactions.

Reaction Type Catalyst/Ligand Coupling Partner Base Solvent Typical Product
Suzuki CouplingPd(OAc)₂ / P(t-Bu)₃Aryl/Vinyl Boronic AcidK₃PO₄, Cs₂CO₃Dioxane, TolueneSubstituted Methoxy-diene
Stille CouplingPd₂(dba)₃ / P(t-Bu)₃Organostannane (e.g., R-SnBu₃)-THF, DMFSubstituted Methoxy-diene
Heck Reaction[Pd(η³-C₃H₅)Cl]₂ / TedicypAlkene (e.g., Styrene, Acrylate)Na₂CO₃, K₂CO₃DMF, NMPConjugated Diene

This table presents generalized conditions based on established palladium-catalyzed coupling methodologies.

Indium-Mediated Allylation Reactions of 2-(Alkoxy)allyl Bromides

2-(Alkoxy)allyl bromides, which can be prepared from 1,3-dibromo-2-propanol (B146513) through hydroxyl protection and dehydrobromination, are effective reagents in indium-mediated allylation reactions. nih.gov These reactions involve the coupling of the allyl bromide with various electrophiles, such as aldehydes, ketones, and sulfonimines, to produce homoallylic alcohols and sulfonamides in good yields. nih.govresearchgate.net

The indium-mediated process is advantageous as it can often be carried out in aqueous media. rsc.org The reaction proceeds via the formation of an organoindium intermediate, which then adds to the electrophilic carbonyl or imine group. This methodology allows for the synthesis of complex molecules, including precursors to β-hydroxy ketones and substituted dihydropyrans. nih.gov

The table below illustrates the scope of the indium-mediated allylation with various electrophiles.

Electrophile Substrate Example Product Type Reported Yield
AldehydeBenzaldehydeHomoallylic AlcoholGood
KetoneAcetophenoneHomoallylic AlcoholGood
SulfonimineN-TosylbenzaldimineHomoallylic SulfonamideGood

Data synthesized from findings on indium-mediated allylations of 2-(alkoxy)allyl bromides. nih.gov

Cyclization and Ring-Forming Reactions

The dibrominated framework of this compound and related structures is a versatile starting point for the synthesis of cyclic compounds.

Intramolecular Cyclizations Utilizing the Dibrominated Framework

The two bromine atoms in 1,3-dihaloacetone derivatives, which share a similar structural motif with this compound, can react with binucleophiles to form heterocyclic rings. For instance, the reaction of 1,3-dibromoacetone (B16897) with 2-aminoazines or 2-aminoazoles leads to the formation of bromomethyl-substituted imidazoazines and imidazoazoles through a condensation and subsequent cyclization reaction. researchgate.net This type of reaction highlights the potential of the this compound skeleton to serve as a precursor for the synthesis of various heterocyclic systems through intramolecular nucleophilic displacement of the bromide ions.

Formation of Strained Ring Systems via Reduction

A notable application of this compound is in the synthesis of strained ring systems. The reduction of this compound with zinc metal leads to the formation of cyclopropyl (B3062369) methyl ether. This reaction proceeds via an intramolecular Wurtz-type coupling, where the two carbon-bromine bonds are reductively cleaved, and a new carbon-carbon bond is formed, creating the strained three-membered cyclopropane (B1198618) ring. This method provides a direct route to a functionalized cyclopropane, a structural motif present in numerous biologically active molecules.

Synthetic Applications and Utility in Advanced Organic Synthesis

1,3-Dibromo-2-methoxypropane as a Versatile Synthetic Building Block

This compound is a valuable trifunctional reagent in organic synthesis, providing a versatile three-carbon (C3) propyl scaffold. Its utility stems from the presence of three distinct functional groups: two primary alkyl bromides and a central methoxy (B1213986) ether. The two bromine atoms serve as excellent leaving groups, making the terminal carbons susceptible to nucleophilic attack and allowing for the formation of two new carbon-carbon or carbon-heteroatom bonds. This bifunctionality enables its use as a crosslinking agent and a precursor for cyclic structures.

A notable application demonstrating its role as a synthetic building block is in the synthesis of cyclopropyl (B3062369) methyl ether (CPM). Through a reduction reaction utilizing zinc, this compound undergoes intramolecular cyclization to form the strained three-membered ether ring of CPM. This transformation highlights its capacity to act as a 1,3-dielectrophile, a fundamental reactivity pattern exploited in various synthetic strategies. The compound's structure, with a central oxygen atom, also influences the reactivity of the adjacent carbons, making it a key intermediate for constructing more complex molecular frameworks.

**4.2. Role in the Synthesis of Complex Molecular Architectures

The dielectrophilic nature of this compound and its derivatives makes them ideal candidates for the construction of heterocyclic systems through reactions with dinucleophiles. Heterocyclic compounds are foundational to medicinal chemistry and materials science, and this building block provides a direct route to various ring systems. sioc-journal.cn

For instance, the related compound 1,3-dibromo-2,2-dimethoxypropane (B40201), which shares a similar reactive skeleton, is frequently used in reactions to form four-membered rings and for the cyclization of polypeptides. patsnap.com Analogous reactivity can be expected from this compound. It can react with binucleophiles such as diamines, dithiols, or amino alcohols to generate saturated six-membered heterocyclic rings like piperazines, 1,4-dithianes, and morpholines, with a methoxy substituent on the ring.

A specific example is its use in the synthesis of pyrazolyl derivatives, which have been investigated as potential Spleen Tyrosine Kinase (Syk) inhibitors for therapeutic applications. googleapis.com Furthermore, the reactivity pattern is similar to that of 1,3-dihaloacetones, which are known to undergo cyclocondensation with 2-aminoazaheterocycles to produce fused bicyclic systems such as imidazopyridines. researchgate.net This suggests a broad potential for this compound in creating a diverse range of N-heterocyclic scaffolds.

The structural motifs provided by this compound are present in several complex natural products, making it a relevant starting material or intermediate for their total synthesis. A key derivative, (E)-1,3-dibromo-2-methoxypropene, is considered a critical fragment for accessing the bromomethoxydiene (BMD) moiety. researchgate.net This BMD motif is a synthetically challenging feature common to the phormidolides and oscillariolides, which are families of cytotoxic macrolides isolated from marine cyanobacteria. researchgate.net The development of stereoselective routes to this vinyl bromide-containing fragment is crucial for the total synthesis of these biologically active compounds and their analogs. researchgate.net

The ability to introduce this specific C3 unit allows synthetic chemists to build the complex polyhydroxylated chains characteristic of these marine metabolites. researchgate.net The synthesis of analogs by modifying the derivatization of the this compound precursor can also facilitate the exploration of structure-activity relationships (SAR) for these potent natural products.

**4.3. Precursor for Other Functionalized Organic Intermediates

One of the most powerful aspects of this compound is its potential for derivatization into other useful synthetic intermediates. A primary strategy involves the dehydrohalogenation of a related precursor, 1,2,3-tribromo-2-methoxypropane, to yield (Z)-1,3-dibromo-2-methoxypropene. acs.orgresearchgate.net This Z-isomer can then be quantitatively converted to the E-isomer through UV irradiation. acs.orgresearchgate.net

These resulting vinyl bromide isomers are highly valuable because they possess two chemically distinct bromide atoms: an allylic bromide, which is reactive towards nucleophilic displacement (SN2 or SN2'), and a vinylic bromide, which is generally unreactive to nucleophiles but is susceptible to palladium-catalyzed coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). acs.org This differential reactivity allows for selective, stepwise functionalization, dramatically increasing the synthetic utility of the original C3 scaffold. For example, a nucleophile can be introduced at the allylic position, followed by a palladium-catalyzed cross-coupling at the vinylic position, enabling the programmed construction of complex molecules. acs.org

Starting MaterialReactionProductSubsequent ReactivityReference
1,2,3-tribromo-2-methoxypropaneDehydrohalogenation with diisopropylamine (B44863)(Z)-1,3-Dibromo-2-methoxypropeneIsomerization to E-isomer via UV light acs.orgresearchgate.net
(E/Z)-1,3-Dibromo-2-methoxypropeneNucleophilic displacement (e.g., with amines, alcohols, thiols)Allylic substitution productFurther modification of the vinyl bromide acs.org
Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille)Vinylic coupling productFurther modification of the allylic bromide acs.org

This compound is a prochiral molecule, meaning it can be converted into a chiral molecule in a single chemical step. The two bromomethyl groups are chemically equivalent in an achiral environment but are enantiotopic. This structural feature opens the door for stereoselective transformations, where a chiral catalyst or reagent can selectively react with one of the two bromomethyl groups, leading to the formation of an enantioenriched product. ptfarm.pl

While the development of this compound itself as a widely used chiral auxiliary is not extensively documented, its structure is amenable to such applications. Chiral auxiliaries are compounds that can be temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which they are removed. ptfarm.pl The C2-symmetric nature of derivatives of the propanediol (B1597323) backbone is a common motif in the design of chiral ligands and auxiliaries.

Modern catalytic methods, such as asymmetric hydroalkoxylation or transition-metal-catalyzed reactions employing chiral ligands, could potentially be applied to reactions involving this compound or its derivatives to achieve high levels of enantioselectivity. acs.org The synthesis of enantiomerically pure substances is critical in the pharmaceutical industry, and the potential to use this readily available C3 block in asymmetric synthesis represents a significant area for future development. ptfarm.pl

Spectroscopic Characterization and Structural Elucidation in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,3-dibromo-2-methoxypropane, providing detailed information about the hydrogen and carbon environments within the molecule.

For a standard analysis, the expected signals in ¹H and ¹³C NMR spectra can be predicted. The molecule possesses three distinct types of protons and four unique carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
CH₃-O¹H~3.4Singlet (s)The methoxy (B1213986) protons are deshielded by the adjacent oxygen atom.
Br-CH₂¹H~3.6 - 3.8Doublet (d)Protons on the carbons bonded to bromine are significantly deshielded. They are coupled to the single proton on C2.
CH-O¹H~3.9 - 4.1Quintet (quin) or Multiplet (m)This proton is coupled to the four protons of the two adjacent CH₂ groups.
CH₃-O¹³C~58 - 60Quartet (in ¹H-coupled)The methoxy carbon.
Br-CH₂¹³C~35 - 40Triplet (in ¹H-coupled)The two equivalent brominated carbons.
CH-O¹³C~78 - 82Doublet (in ¹H-coupled)The carbon of the methine group, significantly deshielded by the directly attached oxygen.

The central carbon (C2) of this compound is a stereogenic center, meaning the molecule is chiral and exists as a pair of enantiomers. While standard NMR spectra of enantiomers are identical, advanced NMR techniques are employed to differentiate them. scsco.org.in This is typically achieved by converting the enantiomers into diastereomers by using a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). dntb.gov.uaresearchgate.net

The use of CSAs is a powerful, non-covalent method for chiral analysis by NMR. dntb.gov.ua A chiral host molecule, often a cyclodextrin (B1172386) derivative, is added to the NMR sample containing the racemic analyte. researchgate.net The host and the enantiomeric guests form transient diastereomeric complexes. These complexes have different spatial arrangements, leading to distinct chemical shifts for the corresponding nuclei of the two enantiomers, a phenomenon known as enantiodiscrimination. researchgate.net For example, a study on the structurally related chiral degradation product of sevoflurane, 1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane, successfully used a derivatized β-cyclodextrin as a CSA to achieve efficient enantiodiscrimination in the NMR spectrum. researchgate.net A similar methodology could be applied to resolve the signals of the (R)- and (S)-enantiomers of this compound, allowing for the determination of enantiomeric excess (ee).

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and formula of this compound and for deducing its structure through analysis of its fragmentation patterns.

The most distinctive feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). savemyexams.comdocbrown.info Consequently, any ion containing one bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by two mass-to-charge (m/z) units. docbrown.info Since this compound contains two bromine atoms, its molecular ion ([M]⁺) peak will appear as a characteristic triplet of peaks at m/z values of M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. docbrown.info This pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule.

Upon electron impact ionization, the molecular ion undergoes fragmentation. The analysis of these fragments provides evidence for the molecule's connectivity. The weakest bonds, such as the C-Br bond, are often cleaved preferentially. docbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Isotopic Peaks) Proposed Fragment Ion Formula Notes
230 / 232 / 234[C₄H₈Br₂O]⁺Molecular Ion ([M]⁺)The 1:2:1 triplet pattern confirms the presence of two bromine atoms. The molecular formula is C₄H₈Br₂O.
151 / 153[C₄H₈BrO]⁺[M - Br]⁺Loss of one bromine radical. The resulting 1:1 doublet confirms the fragment contains one bromine atom.
121 / 123[C₃H₆Br]⁺[M - OCH₃ - H₂]⁺A possible fragment resulting from the loss of the methoxy group and subsequent rearrangement.
93 / 95[CH₂Br]⁺Alpha-cleavage resulting in the bromomethyl cation. The 1:1 doublet is characteristic of a single bromine atom.
45[C₂H₅O]⁺Cleavage to form the methoxyethyl fragment.
31[CH₃O]⁺Cleavage to form the methoxy cation.

The fragmentation pattern, particularly the loss of bromine and characteristic ether fragments, allows for a confident structural assignment when combined with other spectroscopic data.

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography provides the most definitive proof of molecular structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com While this compound is a liquid at room temperature and thus not suitable for single-crystal X-ray analysis itself, its derivatives, formed through chemical reactions, can often be crystallized and analyzed.

In academic research, this compound has been used as a "masked acetonyl bromide," a synthon for introducing an acetonyl group into other molecules. arkat-usa.org In one such study, researchers investigated the alkylation of deprotonated diphenylacetonitrile (B117805) with various haloacetones. When using this compound under certain conditions, an unexpected cyclization by-product was formed in addition to the expected alkylation product. The structure of this novel by-product, identified as 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one, was unequivocally established through single-crystal X-ray analysis. arkat-usa.org This crystallographic study was crucial as it confirmed the connectivity and stereochemistry of the complex derivative, thereby shedding light on the reactivity and reaction mechanism involving the this compound-derived intermediate.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. americanpharmaceuticalreview.com The spectra provide a unique "fingerprint" for the compound.

For this compound, the key functional groups are the alkane C-H bonds, the ether C-O-C linkage, and the carbon-bromine (C-Br) bonds. Each of these groups absorbs energy at characteristic frequencies.

Table 3: Characteristic Infrared and Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
C-H (in CH₂, CH₃)Stretching2850 - 3000Strong (IR), Medium (Raman)
C-HBending1350 - 1470Variable
C-O-C (Ether)Stretching1085 - 1150Strong (IR)
C-BrStretching550 - 650Strong-Medium (IR)

The C-H stretching vibrations are typically observed just below 3000 cm⁻¹. The strong absorption band expected in the 1085-1150 cm⁻¹ region of the IR spectrum is highly characteristic of the C-O-C ether linkage. The C-Br stretching vibrations occur at lower frequencies, in the fingerprint region of the spectrum (below 1500 cm⁻¹), and their presence is a key indicator for successful bromination. Raman spectroscopy is particularly useful for observing the more symmetric vibrations which may be weak in the IR spectrum, offering complementary data for a complete structural profile. researchgate.net

Theoretical and Computational Studies of 1,3 Dibromo 2 Methoxypropane

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic properties and reactivity of a molecule. For 1,3-dibromo-2-methoxypropane, methods like Density Functional Theory (DFT) could be employed to predict its molecular geometry, orbital energies, and charge distribution. Such calculations would provide insight into the molecule's stability and the reactivity of its different atomic sites.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

PropertyPredicted ValueMethod
Dipole MomentData not availableDFT/B3LYP
HOMO EnergyData not availableDFT/B3LYP
LUMO EnergyData not availableDFT/B3LYP
C-Br Bond LengthData not availableDFT/B3LYP
C-O Bond LengthData not availableDFT/B3LYP

This table is for illustrative purposes only, as specific computational data for this compound is not available in the search results.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound. arxiv.org By simulating the motion of the atoms over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly relevant for a flexible molecule like this compound, where different conformers may exhibit distinct reactivities. While direct conformational analysis of this compound is not found, studies on similar small organic molecules like 2,3-dihalobutanes demonstrate the utility of such approaches. youtube.com

Furthermore, MD simulations can be instrumental in visualizing reaction pathways. For instance, in the context of its dehydrohalogenation to form (E)- and (Z)-1,3-dibromo-2-methoxypropene, MD could help in understanding the dynamics of the elimination reaction. acs.orgresearchgate.netacs.org

Mechanistic Insights Derived from Computational Models

Computational models can provide detailed mechanistic insights into the reactions involving this compound. For example, the dehydrohalogenation of its precursor, 1,2,3-tribromo-2-methoxypropane, has been studied experimentally, and computational models could further illuminate the transition states and reaction intermediates involved. researchgate.netresearchgate.net By calculating the energy profiles of potential reaction mechanisms, it is possible to determine the most likely pathway. Such studies often employ a combination of quantum mechanics and molecular mechanics (QM/MM) methods to balance accuracy and computational cost, especially for reactions in solution. While no specific mechanistic models for this compound were identified, the principles from computational studies of other halogenated organic compounds would be directly applicable. researchgate.net

Q & A

Basic: What are the optimized synthetic routes for 1,3-dibromo-2-methoxypropane, and how do reaction conditions influence product purity?

Answer:
The synthesis of this compound (C₄H₈Br₂O) typically involves bromination of a methoxy-substituted propane precursor. A plausible route includes:

  • Nucleophilic substitution : Reacting 2-methoxypropane-1,3-diol with hydrobromic acid (HBr) in the presence of sulfuric acid as a catalyst under controlled temperatures (0–5°C) to prevent over-bromination .
  • Alternative method : Using phosphorus tribromide (PBr₃) with 2-methoxypropanediol in anhydrous conditions to selectively substitute hydroxyl groups with bromine .
    Key considerations :
  • Monitor reaction temperature to avoid side products (e.g., elimination or di-brominated isomers).
  • Purification via fractional distillation or column chromatography ensures >95% purity. Confirm purity using GC-MS or NMR .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are expected?

Answer:

  • ¹H NMR : Expect a singlet for the methoxy group (-OCH₃) at δ 3.3–3.5 ppm and multiplets for the two CH₂Br groups (δ 3.6–3.8 ppm). The central CH (adjacent to methoxy) appears as a triplet due to coupling with neighboring CH₂Br .
  • ¹³C NMR : Peaks at δ 70–75 ppm (C-OCH₃), δ 35–40 ppm (CH₂Br), and δ 55–60 ppm (central CH) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 231.9 (M⁺) with fragmentation patterns showing loss of Br (peaks at m/z 152 and 74) .

Advanced: How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

Answer:
Discrepancies in yields often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity but may increase competing elimination. Use kinetic studies to optimize solvent choice .
  • Catalyst selection : K₂CO₃ or KI in microwave-assisted reactions enhances regioselectivity and reduces reaction time (e.g., 30 min at 130°C) .
  • Side reactions : Monitor for elimination products (e.g., allylic ethers) via TLC or HPLC. Adjust stoichiometry (e.g., 1.1 eq nucleophile) to suppress byproducts .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:
The compound’s reactivity stems from:

  • Electrophilic bromine centers : The electron-withdrawing methoxy group stabilizes transition states in SN₂ reactions, favoring substitutions at both terminal carbons .
  • Steric effects : The central methoxy group creates a steric barrier, directing nucleophiles to the less hindered terminal positions. Computational studies (DFT) show a 10–15 kcal/mol preference for terminal attack .
  • Leaving group ability : Bromine’s high polarizability facilitates displacement, but competing elimination (E2) requires base optimization (e.g., using DBU instead of KOH) .

Safety: What protocols are critical for safe handling and storage of this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store in airtight, dark glass containers at 2–8°C to prevent degradation. Separate from strong bases or oxidizing agents .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
  • Toxicology : While acute toxicity data are limited, assume potential skin/eye irritation. Use emergency eyewash stations and seek medical attention for exposure .

Advanced: How can computational modeling predict the environmental persistence and degradation pathways of this compound?

Answer:

  • QSPR models : Predict biodegradation half-lives using molecular descriptors (e.g., logP, molar volume). Estimated half-life in soil: 60–90 days due to low microbial activity toward brominated ethers .
  • Hydrolysis studies : Simulate aqueous stability at varying pH. At pH > 9, rapid hydrolysis occurs via nucleophilic attack by OH⁻, forming 2-methoxypropane-1,3-diol .
  • Ecotoxicity : Use ECOSAR to estimate LC50 for aquatic organisms (predicted LC50 for fish: 2–5 mg/L) .

Basic: What are the industrial and academic applications of this compound as a synthetic intermediate?

Answer:

  • Pharmaceuticals : Serves as a precursor for antitumor agents (e.g., alkylating agents) and antiviral prodrugs .
  • Material science : Used to synthesize cross-linked polymers with enhanced thermal stability .
  • Agrochemicals : Intermediate in herbicides requiring controlled-release bromine .

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